![molecular formula C12H15NO3 B1296536 4-[(2,2-Dimethylpropanoyl)amino]benzoic acid CAS No. 56619-97-7](/img/structure/B1296536.png)
4-[(2,2-Dimethylpropanoyl)amino]benzoic acid
説明
4-[(2,2-Dimethylpropanoyl)amino]benzoic acid, also known as DMPA, is a chemical compound that has gained attention in the field of scientific research due to its unique physical and chemical properties. The IUPAC name for this compound is 4-{[(2,2-dimethylpropanoyl)amino]methyl}benzoic acid . It has a molecular weight of 235.28 .
Molecular Structure Analysis
The molecular structure of 4-[(2,2-Dimethylpropanoyl)amino]benzoic acid can be represented by the InChI code: 1S/C13H17NO3/c1-13(2,3)12(17)14-8-9-4-6-10(7-5-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) . This compound has a molecular formula of C12H15NO3 .Physical And Chemical Properties Analysis
4-[(2,2-Dimethylpropanoyl)amino]benzoic acid is a powder at room temperature . It has a molecular weight of 235.28 . The compound has a molecular formula of C12H15NO3 .科学的研究の応用
Application 1: Synthesis of Aminobenzoic Acid Functionalized Graphene Oxide
- Summary of Application : Aminobenzoic acid functionalized graphene oxide is synthesized by electrochemical exfoliation of graphite in the presence of 4-aminebenzoic acid (4-ABA). This material has attracted considerable attention as promising electrocatalysts for the oxygen reduction reaction (ORR) and as electrode materials for supercapacitors .
- Methods of Application : The method involves immersing both electrodes into 0.1 M H2SO4 electrolyte with different concentrations of 4-aminobenzoic acid (4-ABA, 0, 5, 10, 20, 40 mM) and connecting them to the direct current power supply. The distance between the two electrodes is 6 cm. After applying a potential difference of 8 V, the electrochemical exfoliation of graphite starts immediately .
Application 2: Antimicrobial and Cytotoxic Agents
- Summary of Application : 4-aminobenzoic acid (PABA), an essential nutrient for many human pathogens, but dispensable for humans, and its derivatives have exhibited various biological activities. In this study, they combined two pharmacophores using a molecular hybridization approach: this vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via imine bond in one-step reaction .
- Methods of Application : The method involves the combination of two pharmacophores using a molecular hybridization approach. This involves the vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via an imine bond in a one-step reaction .
- Results or Outcomes : The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus (minimum inhibitory concentrations, MIC, from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM). Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .
Application 3: Synthesis of Benzamides
- Summary of Application : A green, rapid, mild and highly efficient pathway for the preparation of benzamide derivatives is reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl 4 ) .
- Methods of Application : The method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl 4 ) .
- Results or Outcomes : The prepared catalyst provides active sites for the synthesis of benzamides. The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .
Application 4: Synthesis of Therapeutic Agents
- Summary of Application : Amide compounds, which can be produced from the reaction between carboxylic acids and amines, are widely used in the pharmaceutical industry. They are found in the structures of potential drug compounds such as loperamide (an antidiarrheal), acetaminophen (an analgesic), lidocaine (a local anesthetic), atorvastatin (a cholesterol-lowering drug), lisinopril (an inhibitor of angiotensin converting enzyme), valsartan (a blocker of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .
- Methods of Application : These compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .
- Results or Outcomes : The production of these amide compounds has led to the development of a wide range of therapeutic agents used in the treatment of various conditions .
Application 5: Manufacture of Insecticides and Herbicides
- Summary of Application : 2,2-Dimethylpropanoyl chloride, a branched-chain acyl chloride that can be made by reacting pivalic acid with phosphorus pentachloride, is used as an input in the manufacture of some drugs, insecticides, and herbicides .
- Methods of Application : The method involves the reaction of pivalic acid with phosphorus pentachloride to produce 2,2-Dimethylpropanoyl chloride .
- Results or Outcomes : The production of 2,2-Dimethylpropanoyl chloride has enabled the manufacture of various insecticides and herbicides .
Safety And Hazards
The safety information for 4-[(2,2-Dimethylpropanoyl)amino]benzoic acid indicates that it may cause skin irritation (H315), serious eye damage (H318), and may cause damage to organs through prolonged or repeated exposure if inhaled (H372). It is also harmful to aquatic life (H402) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
将来の方向性
Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, 4-[(2,2-Dimethylpropanoyl)amino]benzoic acid and its derivatives have potential for the development of a wide range of novel molecules with potential medical applications . Further investigation is needed to evaluate the safety and efficacy of these derivatives in clinical investigations and to better understand the specific mechanism of action revealed by these compounds .
特性
IUPAC Name |
4-(2,2-dimethylpropanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,3)11(16)13-9-6-4-8(5-7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZNWPBDLOXZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338124 | |
| Record name | 4-[(2,2-Dimethylpropanoyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,2-Dimethylpropanoyl)amino]benzoic acid | |
CAS RN |
56619-97-7 | |
| Record name | 4-[(2,2-Dimethyl-1-oxopropyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56619-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,2-Dimethylpropanoyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



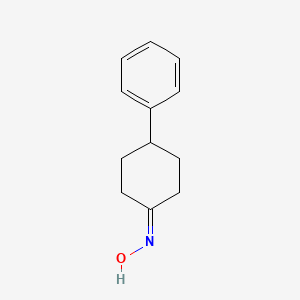
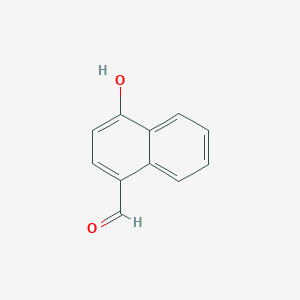
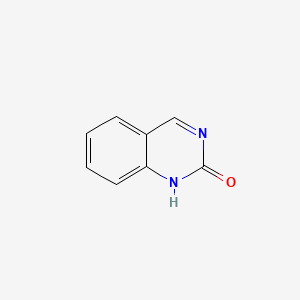
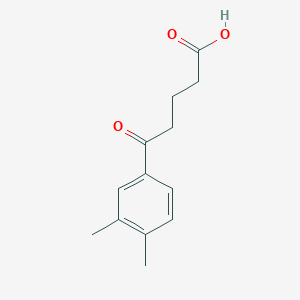

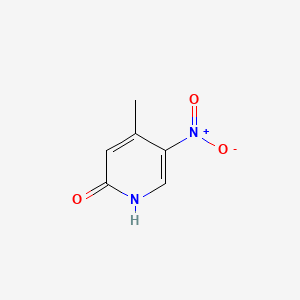

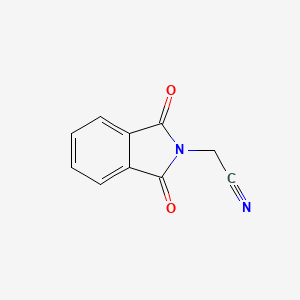
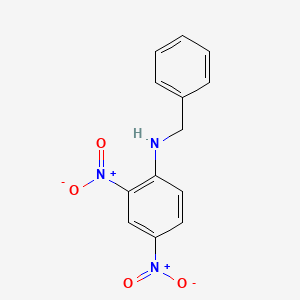
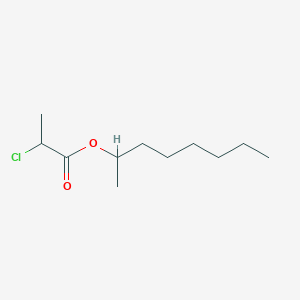
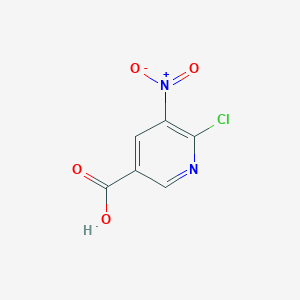
![Tetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1296475.png)
![Tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1296476.png)
![Tetrazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1296477.png)